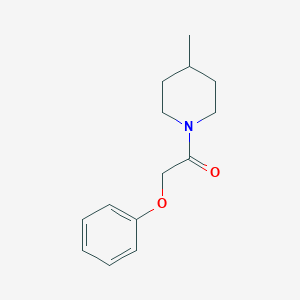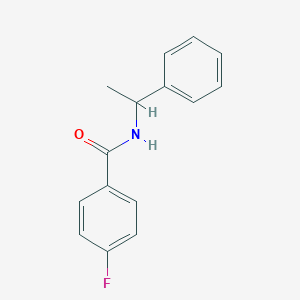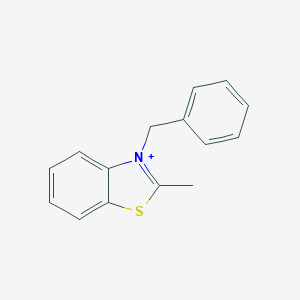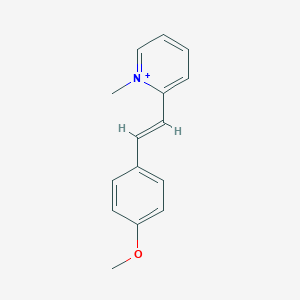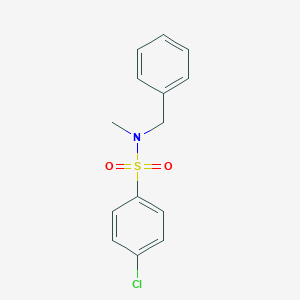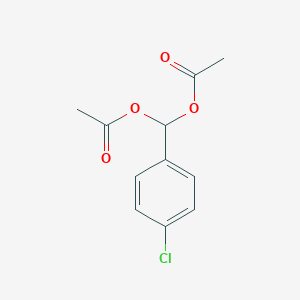
(Acetyloxy)(4-chlorophenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetyloxy)(4-chlorophenyl)methyl acetate, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, reduce inflammation, and lower fever. The chemical structure of aspirin consists of an acetyl group attached to a phenyl ring, which is in turn attached to an acetate group. Aspirin has been used for over a century, and its efficacy and safety have been extensively studied.
Mecanismo De Acción
Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. Aspirin also has antiplatelet effects, which are believed to be due to its ability to acetylate the enzyme cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
Aspirin has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. Aspirin has been shown to have a protective effect against certain types of cancer, particularly colorectal cancer. However, long-term use of (Acetyloxy)(4-chlorophenyl)methyl acetate can increase the risk of gastrointestinal bleeding and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aspirin has a number of advantages for use in lab experiments, including its well-established safety profile and ease of synthesis. However, (Acetyloxy)(4-chlorophenyl)methyl acetate can be difficult to work with due to its low solubility in water and tendency to decompose in the presence of moisture. In addition, (Acetyloxy)(4-chlorophenyl)methyl acetate can interact with other compounds in complex ways, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on (Acetyloxy)(4-chlorophenyl)methyl acetate, including investigating its potential therapeutic effects in conditions such as Alzheimer's disease and diabetes. Additionally, researchers are exploring the use of (Acetyloxy)(4-chlorophenyl)methyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms of action of (Acetyloxy)(4-chlorophenyl)methyl acetate and its interactions with other compounds, which could lead to new insights into its therapeutic potential.
Métodos De Síntesis
Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, and produces (Acetyloxy)(4-chlorophenyl)methyl acetate and acetic acid as byproducts. The reaction is typically carried out at a temperature of around 60°C and takes several hours to complete.
Aplicaciones Científicas De Investigación
Aspirin has been extensively studied for its therapeutic effects in a variety of conditions, including pain, inflammation, cardiovascular disease, and cancer. It is believed that (Acetyloxy)(4-chlorophenyl)methyl acetate works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Aspirin has also been shown to have antiplatelet effects, which can reduce the risk of blood clots and stroke.
Propiedades
Nombre del producto |
(Acetyloxy)(4-chlorophenyl)methyl acetate |
|---|---|
Fórmula molecular |
C11H11ClO4 |
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
[acetyloxy-(4-chlorophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-3-5-10(12)6-4-9/h3-6,11H,1-2H3 |
Clave InChI |
YPVPOSHTICPHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
SMILES canónico |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







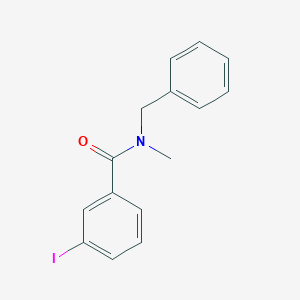
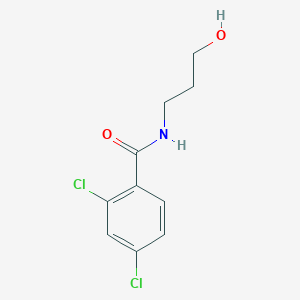
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
